An In-depth Technical Guide to Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro-
An In-depth Technical Guide to Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro-
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile, a substituted benzonitrile with significant potential as a versatile building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogues and computational predictions to provide a reliable resource for its synthesis, characterization, and potential applications.
Chemical Identity and Physicochemical Properties
Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- is an aromatic organic compound featuring a benzonitrile core substituted with a 4-methoxyphenoxy group at the 2-position and a nitro group at the 5-position. The strategic placement of these functional groups—an electron-donating methoxy group, an electron-withdrawing nitro group, and a cyano group—imparts a unique electronic profile to the molecule, making it a valuable intermediate for further chemical modifications.
Table 1: Physicochemical and Spectral Data
| Property | Predicted/Analogous Value | Reference(s) |
| IUPAC Name | 2-(4-methoxyphenoxy)-5-nitrobenzonitrile | - |
| Molecular Formula | C₁₄H₁₀N₂O₄ | - |
| Molecular Weight | 270.24 g/mol | - |
| Physical State | Solid (predicted) | - |
| Melting Point | 102-104 °C (analogous compound: 2-(3-methoxyphenoxy)-5-nitrobenzonitrile) | [1] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [2] |
| ¹H NMR (predicted) | Aromatic protons: δ 7.0-8.5 ppm; Methoxy protons: δ ~3.9 ppm | - |
| ¹³C NMR (predicted) | Aromatic carbons: δ 110-160 ppm; Nitrile carbon: δ ~115-120 ppm; Methoxy carbon: δ ~56 ppm | - |
| IR (predicted) | C≡N stretch: ~2230 cm⁻¹; NO₂ stretch: ~1530 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric); C-O-C stretch: ~1250 cm⁻¹ | [3] |
Synthesis and Reaction Mechanisms
The most plausible synthetic route to 2-(4-methoxyphenoxy)-5-nitrobenzonitrile is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation involves the displacement of a suitable leaving group, such as a halogen, from an activated aromatic ring by a nucleophile. In this case, 2-chloro-5-nitrobenzonitrile serves as the electrophilic substrate and 4-methoxyphenol as the nucleophile. The presence of the electron-withdrawing nitro group in the para position to the chlorine atom activates the aromatic ring towards nucleophilic attack, facilitating the reaction.[4]
Experimental Protocol: Synthesis of 2-(4-methoxyphenoxy)-5-nitrobenzonitrile
This protocol is adapted from the synthesis of the analogous compound, 2-(3-methoxyphenoxy)-5-nitrobenzonitrile.[1]
Materials:
-
2-chloro-5-nitrobenzonitrile
-
4-methoxyphenol
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Ethanol
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-nitrobenzonitrile (0.050 moles), 4-methoxyphenol (0.0515 moles), and anhydrous potassium carbonate (0.0515 moles).
-
Add 75 mL of acetonitrile to the flask.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 150 mL of deionized water to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with water.
-
Air-dry the solid product.
-
For further purification, recrystallize the crude product from ethanol.
Causality Behind Experimental Choices:
-
Potassium Carbonate: Acts as a base to deprotonate the phenolic hydroxyl group of 4-methoxyphenol, generating the more nucleophilic phenoxide ion.
-
Acetonitrile: A polar aprotic solvent that is suitable for SNAr reactions as it can dissolve the reactants but does not participate in hydrogen bonding, which would solvate and deactivate the nucleophile.
-
Reflux: The elevated temperature increases the reaction rate, allowing the synthesis to be completed in a reasonable timeframe.
Potential Applications in Drug Discovery and Materials Science
Substituted benzonitriles are a cornerstone in medicinal chemistry, with over 30 nitrile-containing pharmaceuticals currently on the market.[5] The nitrile group is a versatile pharmacophore, capable of acting as a hydrogen bond acceptor or a bioisostere for other functional groups.[6]
The structural motifs present in 2-(4-methoxyphenoxy)-5-nitrobenzonitrile make it a promising scaffold for the development of novel therapeutic agents:
-
Kinase Inhibitors: The diaryl ether linkage is a common feature in many kinase inhibitors. The benzonitrile moiety can be further elaborated to target specific kinases involved in cell signaling pathways.
-
Antimicrobial and Anticancer Agents: Nitroaromatic compounds have been explored for their potential as antimicrobial and anticancer agents, often acting as prodrugs that are activated under hypoxic conditions.
-
Precursor for Further Synthesis: The nitro group can be readily reduced to an amine, providing a handle for a wide range of chemical transformations, including amide bond formation and the synthesis of heterocyclic systems.[7]
In materials science, the highly polarized nature of this molecule, due to the presence of strong electron-withdrawing and -donating groups, suggests potential applications in the development of nonlinear optical (NLO) materials and as a component in liquid crystals.[8]
Safety and Handling
While specific toxicity data for 2-(4-methoxyphenoxy)-5-nitrobenzonitrile is not available, it should be handled with the standard precautions for laboratory chemicals, particularly those containing nitroaromatic and nitrile functionalities.
-
General Precautions: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10]
-
Toxicity: Nitroaromatic compounds can be toxic and may cause methemoglobinemia.[11] Nitriles can be harmful if swallowed or in contact with skin.[12]
-
First Aid:
-
In case of skin contact: Wash off immediately with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth with water and seek medical attention.[10]
-
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and bases.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Conclusion
Benzonitrile, 2-(4-methoxyphenoxy)-5-nitro- represents a promising and versatile chemical entity for researchers in drug discovery and materials science. Although direct experimental data is sparse, its synthesis can be reliably achieved through nucleophilic aromatic substitution. The unique combination of functional groups provides multiple avenues for further chemical derivatization, making it an attractive starting point for the development of novel, high-value compounds. As with all laboratory chemicals, appropriate safety precautions should be strictly followed during its handling and use.
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